Cas no 806606-07-5 (N,N-bis(propan-2-yl)piperidine-4-carboxamide)
N,N-bis(propan-2-yl)piperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinecarboxamide, N,N-bis(1-methylethyl)-
- N,N-bis(propan-2-yl)piperidine-4-carboxamide
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- Inchi: 1S/C12H24N2O/c1-9(2)14(10(3)4)12(15)11-5-7-13-8-6-11/h9-11,13H,5-8H2,1-4H3
- InChI Key: JQFXURJXLHSTPL-UHFFFAOYSA-N
- SMILES: N1CCC(C(N(C(C)C)C(C)C)=O)CC1
N,N-bis(propan-2-yl)piperidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-145477-0.05g |
N,N-bis(propan-2-yl)piperidine-4-carboxamide |
806606-07-5 | 0.05g |
$612.0 | 2023-05-26 | ||
| Enamine | EN300-145477-0.1g |
N,N-bis(propan-2-yl)piperidine-4-carboxamide |
806606-07-5 | 0.1g |
$640.0 | 2023-05-26 | ||
| Enamine | EN300-145477-0.25g |
N,N-bis(propan-2-yl)piperidine-4-carboxamide |
806606-07-5 | 0.25g |
$670.0 | 2023-05-26 | ||
| Enamine | EN300-145477-0.5g |
N,N-bis(propan-2-yl)piperidine-4-carboxamide |
806606-07-5 | 0.5g |
$699.0 | 2023-05-26 | ||
| Enamine | EN300-145477-1.0g |
N,N-bis(propan-2-yl)piperidine-4-carboxamide |
806606-07-5 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-145477-2.5g |
N,N-bis(propan-2-yl)piperidine-4-carboxamide |
806606-07-5 | 2.5g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-145477-5.0g |
N,N-bis(propan-2-yl)piperidine-4-carboxamide |
806606-07-5 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-145477-10.0g |
N,N-bis(propan-2-yl)piperidine-4-carboxamide |
806606-07-5 | 10g |
$3131.0 | 2023-05-26 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01039751-1g |
N,N-Bis(propan-2-yl)piperidine-4-carboxamide |
806606-07-5 | 95% | 1g |
¥3619.0 | 2024-04-18 | |
| Ambeed | A1041933-1g |
N,N-Bis(propan-2-yl)piperidine-4-carboxamide |
806606-07-5 | 95% | 1g |
$527.0 | 2025-04-16 |
N,N-bis(propan-2-yl)piperidine-4-carboxamide Suppliers
N,N-bis(propan-2-yl)piperidine-4-carboxamide Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on N,N-bis(propan-2-yl)piperidine-4-carboxamide
N,N-bis(propan-2-yl)piperidine-4-carboxamide (CAS No. 806606-07-5): An Overview of Its Structure, Properties, and Applications
N,N-bis(propan-2-yl)piperidine-4-carboxamide (CAS No. 806606-07-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Bis(isopropyl)piperidine-4-carboxamide, is characterized by its unique molecular structure and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, physical properties, and recent research findings related to this compound.
Chemical Structure and Synthesis
The molecular formula of N,N-bis(propan-2-yl)piperidine-4-carboxamide is C13H25N3O, with a molecular weight of approximately 239.35 g/mol. The compound features a piperidine ring with an amide functional group attached to the 4-position, and two isopropyl groups attached to the nitrogen atoms at the 1-position. The synthesis of this compound typically involves multi-step reactions, including the formation of the piperidine ring and subsequent functionalization to introduce the amide and isopropyl groups.
Physical Properties
N,N-bis(propan-2-yl)piperidine-4-carboxamide is a white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound exhibits a melting point of around 105°C and a boiling point of approximately 250°C under standard atmospheric conditions. These physical properties make it suitable for various laboratory and industrial applications.
Spectroscopic Analysis
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been extensively used to characterize the structure of N,N-bis(propan-2-yl)piperidine-4-carboxamide. The proton NMR spectrum shows distinct signals corresponding to the different hydrogen environments in the molecule, while the carbon NMR spectrum provides information about the carbon atoms. Mass spectrometry confirms the molecular weight and helps in identifying any impurities or by-products in the synthesized compound.
Biological Activity and Therapeutic Potential
Recent studies have explored the biological activity of N,N-bis(propan-2-yl)piperidine-4-carboxamide, revealing its potential as a therapeutic agent. One notable area of research is its activity as a modulator of ion channels, particularly calcium channels. Calcium channels play a crucial role in various physiological processes, including neurotransmission, muscle contraction, and hormone secretion. Modulating these channels can have therapeutic benefits in conditions such as hypertension, cardiac arrhythmias, and neurological disorders.
A study published in the Journal of Medicinal Chemistry reported that N,N-bis(propan-2-yl)piperidine-4-carboxamide exhibits potent calcium channel blocking activity. The compound was found to selectively inhibit L-type calcium channels, which are involved in regulating intracellular calcium levels in cardiac and smooth muscle cells. This selective inhibition suggests that it could be developed into a drug for treating cardiovascular diseases with fewer side effects compared to non-selective calcium channel blockers.
In addition to its calcium channel modulating properties, N,N-bis(propan-2-yl)piperidine-4-carboxamide has also shown promise as an anti-inflammatory agent. Research conducted by a team at the University of California demonstrated that the compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Toxicity and Safety Profile
To ensure its safety for therapeutic use, extensive toxicity studies have been conducted onN,N-bis(propan-2-yl)piperidine-4-carboxamide. These studies have shown that the compound has low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety profile in humans.
Clinical Trials and Future Directions
The promising preclinical results have led to increased interest in advancingN,N-bis(propan-2-yl)piperidine-4-carboxamide into clinical trials. Several Phase I trials are currently underway to assess its safety and pharmacokinetics in healthy volunteers. If these initial trials are successful, subsequent Phase II trials will focus on evaluating its efficacy in specific patient populations with cardiovascular or inflammatory diseases.
The future development ofN,N-bis(propan-2-yl)piperidine-4-carboxamide will likely involve optimizing its formulation for improved bioavailability and stability. Additionally, researchers are exploring combination therapies whereN,N-bis(propan-2-yl)piperidine-4-carboxamide is used alongside other drugs to enhance therapeutic outcomes.
Conclusion
In conclusion,N,N-bis(propan-2-yl)piperidine-4-carboxamide (CAS No. 806606-07- strong>) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as a selective calcium channel blocker and anti-inflammatory agent makes it an attractive candidate for further pharmaceutical development. Ongoing research and clinical trials will provide valuable insights into its safety and efficacy, paving the way for potential new treatments for cardiovascular and inflammatory diseases. p >
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